1-Benzyl-2-ethylpiperidin-4-one
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Overview
Description
1-Benzyl-2-ethylpiperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the synthesis of pharmaceuticals due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Benzyl-2-ethylpiperidin-4-one typically involves the condensation of ethyl methyl ketone, benzaldehyde, and ammonium acetate. This reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired piperidinone derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Benzyl-2-ethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-Benzyl-2-ethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and antibacterial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Benzyl-2-ethylpiperidin-4-one can be compared with other piperidine derivatives, such as:
1-Benzyl-4-piperidone: Similar in structure but lacks the ethyl group, leading to different biological activities.
2,6-Diaryl-3-methyl-4-piperidones: These compounds have additional aryl groups, which can enhance their antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-benzyl-2-ethylpiperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-2-13-10-14(16)8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
DPNUUVYOGUWZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)CCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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